molecular formula C11H17Br2N B7988513 3-Bromo-N-(3-methylbenzyl)propan-1-amine hydrobromide CAS No. 1464091-64-2

3-Bromo-N-(3-methylbenzyl)propan-1-amine hydrobromide

Cat. No.: B7988513
CAS No.: 1464091-64-2
M. Wt: 323.07 g/mol
InChI Key: SXECHBXGPZPVRF-UHFFFAOYSA-N
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Description

3-Bromo-N-(3-methylbenzyl)propan-1-amine hydrobromide salt is a chemical compound with the molecular formula C11H16BrN·HBr. It is a brominated amine derivative that is often used in organic synthesis and research applications. The compound is characterized by the presence of a bromine atom attached to a propan-1-amine group, which is further substituted with a 3-methylbenzyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-(3-methylbenzyl)propan-1-amine hydrobromide salt typically involves the bromination of N-(3-methylbenzyl)propan-1-amine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions often include maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound salt may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-(3-methylbenzyl)propan-1-amine hydrobromide salt undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to form the corresponding amine derivative.

    Oxidation Reactions: Oxidation can lead to the formation of corresponding aldehydes or ketones.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed in acidic or basic media.

Major Products Formed

    Substitution Reactions: Formation of substituted amines, thiols, or ethers.

    Reduction Reactions: Formation of primary or secondary amines.

    Oxidation Reactions: Formation of aldehydes, ketones, or carboxylic acids.

Scientific Research Applications

3-Bromo-N-(3-methylbenzyl)propan-1-amine hydrobromide salt has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3-Bromo-N-(3-methylbenzyl)propan-1-amine hydrobromide salt involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the amine group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Bromopropylamine hydrobromide: Similar in structure but lacks the 3-methylbenzyl group.

    3-Bromo-N,N-dimethylpropan-1-amine hydrobromide: Contains a dimethylamino group instead of the 3-methylbenzyl group.

    2-Bromoethylamine hydrobromide: Shorter carbon chain and different substitution pattern.

Uniqueness

3-Bromo-N-(3-methylbenzyl)propan-1-amine hydrobromide salt is unique due to the presence of the 3-methylbenzyl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

3-bromo-N-[(3-methylphenyl)methyl]propan-1-amine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN.BrH/c1-10-4-2-5-11(8-10)9-13-7-3-6-12;/h2,4-5,8,13H,3,6-7,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXECHBXGPZPVRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNCCCBr.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Br2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1464091-64-2
Record name Benzenemethanamine, N-(3-bromopropyl)-3-methyl-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1464091-64-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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